Fmoc-Pro-Hyp-Gly-OH
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Overview
Description
Fmoc-Pro-Hyp-Gly-OH: is a tripeptide composed of fluorenylmethyloxycarbonyl-proline-hydroxyproline-glycine. This compound is often used in the synthesis of collagen mimetic peptides due to its ability to form stable triple helices, mimicking the structure of natural collagen . The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus, facilitating the synthesis of peptides by preventing unwanted side reactions .
Mechanism of Action
Target of Action
Fmoc-Pro-Hyp-Gly-OH is a tripeptide structure unit that is primarily used in the synthesis of Collagen Model Peptides (CMPs) . Collagen, the primary target of this compound, is the most abundant protein in the human body and plays a crucial role in maintaining the structure and integrity of various tissues .
Mode of Action
The compound interacts with its targets through a process of synthesis. The silyl ether protecting group (TBDPS) in Fmoc-Pro-Hyp(TBDPS)-Gly-OH prevents undesired side reactions during the CMP synthesis, thereby facilitating purification . This allows for selective deprotection of the hydroxyproline residue without affecting the solid-supported CMP .
Biochemical Pathways
The synthesis of this compound and its application in preparing CMPs is a key part of the collagen synthesis pathway. By preventing undesired side reactions, the compound aids in the production of pure and effective CMPs, which can then be used to model and study the structure and function of collagen .
Pharmacokinetics
The compound’s effective synthesis and its role in the preparation of cmps suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties for use in laboratory settings .
Result of Action
The result of this compound’s action is the successful synthesis of CMPs. These peptides serve as models for studying the structure and function of collagen, thereby contributing to our understanding of various physiological and pathological processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound should be kept dry in a freezer to maintain its stability . Additionally, the synthesis process must be carefully controlled to prevent undesired side reactions .
Biochemical Analysis
Biochemical Properties
Fmoc-Pro-Hyp-Gly-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the experimental conditions used during the preparation .
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are dependent on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Hyp-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal glycine to a solid support resin. The fluorenylmethyloxycarbonyl group is then used to protect the amino terminus of proline and hydroxyproline, which are sequentially coupled to the growing peptide chain . The coupling reactions are facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . After the assembly of the peptide chain, the fluorenylmethyloxycarbonyl group is removed using a base such as piperidine .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-quality reagents and optimized reaction conditions ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Pro-Hyp-Gly-OH undergoes various chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine.
Coupling Reactions: The amino acids are coupled using activating agents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in DMF.
Major Products Formed: The primary product formed from these reactions is the desired peptide, this compound, with high purity and yield .
Scientific Research Applications
Chemistry: Fmoc-Pro-Hyp-Gly-OH is widely used in the synthesis of collagen mimetic peptides, which are valuable tools for studying the structure and function of collagen .
Biology: In biological research, collagen mimetic peptides synthesized from this compound are used to investigate the interactions between collagen and various biomolecules .
Industry: In the industrial sector, this compound is used in the production of synthetic collagen for cosmetic and pharmaceutical products .
Comparison with Similar Compounds
Fmoc-Pro-Hyp(TBDPS)-Gly-OH: This compound is similar to Fmoc-Pro-Hyp-Gly-OH but includes a tert-butyl-diphenylsilyl protecting group on the hydroxyproline residue.
Fmoc-Pro-OH: This compound contains only proline and is used in the synthesis of simpler peptides.
Fmoc-Hyp-OH: This compound contains only hydroxyproline and is used in the synthesis of peptides requiring enhanced stability.
Uniqueness: this compound is unique due to its ability to form stable triple helices, making it particularly valuable in the synthesis of collagen mimetic peptides . The presence of both proline and hydroxyproline enhances the stability and functionality of the resulting peptides .
Properties
IUPAC Name |
2-[[(2S,4R)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33)/t16-,22+,23+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYYHDDPKPKRR-XARZLDAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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